
Acetic acid;tridecan-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;tridecan-4-ol is a chemical compound that combines the properties of acetic acid and tridecan-4-ol. Acetic acid, also known as ethanoic acid, is a colorless liquid with a pungent smell and is widely used in the chemical industry. Tridecan-4-ol is a long-chain alcohol with a hydroxyl group attached to the fourth carbon atom. The combination of these two compounds results in a unique molecule with distinct properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecan-4-ol can be achieved through esterification, where acetic acid reacts with tridecan-4-ol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at elevated temperatures to facilitate the formation of the ester bond. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{13}\text{H}{27}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{13}\text{H}{27} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature control and efficient mixing to ensure complete conversion of reactants. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;tridecan-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in tridecan-4-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the acetic acid moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tridecan-4-one or tridecanoic acid.
Reduction: Formation of tridecan-4-ol and acetic acid.
Substitution: Formation of substituted esters with various functional groups.
Aplicaciones Científicas De Investigación
Acetic acid;tridecan-4-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various reactions.
Biology: Investigated for its antimicrobial properties and potential use in biological assays.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;tridecan-4-ol involves its interaction with biological membranes and enzymes. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets include membrane lipids and various enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in the chemical industry.
Tridecan-4-ol: A long-chain alcohol with applications in organic synthesis and as a solvent.
Ethanol: A short-chain alcohol with similar solvent properties but different reactivity.
Butyric acid: A short-chain carboxylic acid with distinct odor and applications in food and pharmaceuticals.
Uniqueness
Acetic acid;tridecan-4-ol is unique due to its combination of a long-chain alcohol and acetic acid, resulting in a compound with both hydrophilic and hydrophobic properties. This dual nature makes it suitable for applications in diverse fields, including chemistry, biology, and industry.
Propiedades
Número CAS |
60826-30-4 |
|---|---|
Fórmula molecular |
C15H32O3 |
Peso molecular |
260.41 g/mol |
Nombre IUPAC |
acetic acid;tridecan-4-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-6-7-8-9-10-12-13(14)11-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
GMGMYYMYVYAGHN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(CCC)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


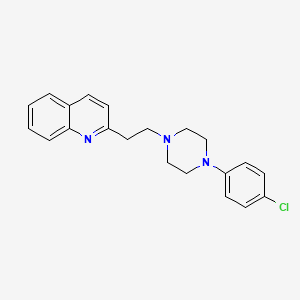

![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-[tert-Butyl(trimethylsilyl)phosphanyl]-2,2-dimethylpropan-1-one](/img/structure/B14613510.png)
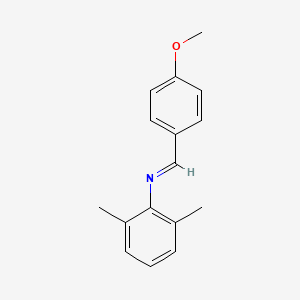
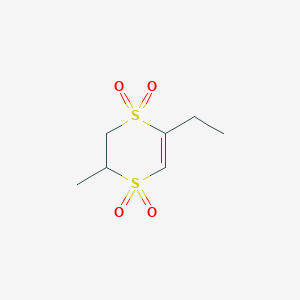
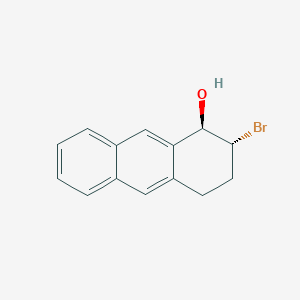
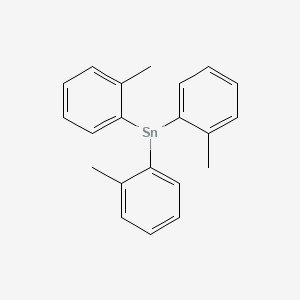
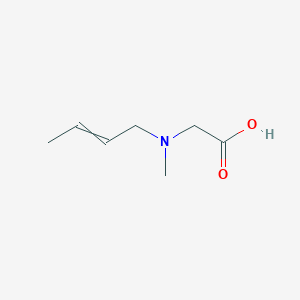
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)

![4-Cyanophenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14613555.png)
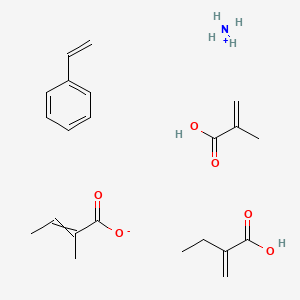
![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
